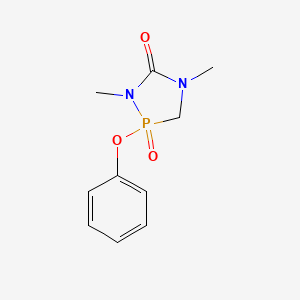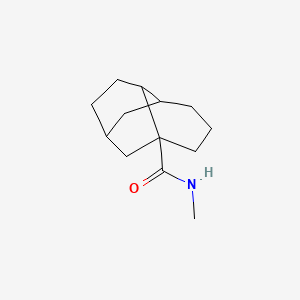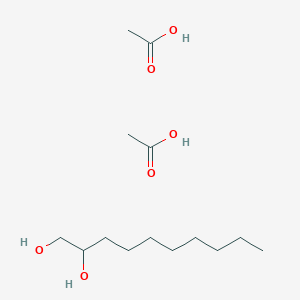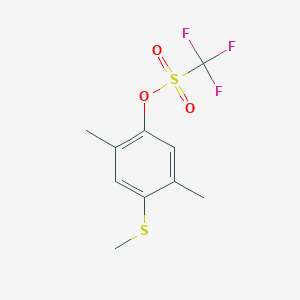
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione is a complex organic compound that belongs to the class of diazaphospholidines. This compound is characterized by the presence of a diazaphospholidine ring, which is a five-membered ring containing two nitrogen atoms and one phosphorus atom. The phenoxy group attached to the ring adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione typically involves the reaction of a phenol derivative with a diazaphospholidine precursor. The reaction conditions often include the use of a base to deprotonate the phenol, followed by the addition of the diazaphospholidine precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted diazaphospholidine derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biological processes. The pathways involved may include the modulation of enzyme activities and the disruption of cellular processes in microorganisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethyl-2-phenoxybenzene: Similar in structure but lacks the diazaphospholidine ring.
1,4-Dimethyl-2-phenoxyphosphine: Contains a phosphine group instead of the diazaphospholidine ring.
Uniqueness
1,4-Dimethyl-2-phenoxy-1,4,2lambda~5~-diazaphospholidine-2,5-dione is unique due to the presence of the diazaphospholidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
57848-36-9 |
|---|---|
Molekularformel |
C10H13N2O3P |
Molekulargewicht |
240.20 g/mol |
IUPAC-Name |
1,4-dimethyl-2-oxo-2-phenoxy-1,4,2λ5-diazaphospholidin-5-one |
InChI |
InChI=1S/C10H13N2O3P/c1-11-8-16(14,12(2)10(11)13)15-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
DHXOBOFINQBDBU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CP(=O)(N(C1=O)C)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Ethenyloxy)methoxy]benzene](/img/structure/B14611162.png)
![N-[3-(furan-2-yl)propyl]-4-methoxyaniline;hydrochloride](/img/structure/B14611167.png)
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)


![1H-Pyrrole, 1-methyl-2-[(trifluoromethyl)thio]-](/img/structure/B14611184.png)

![N'-{4-[(5-Chloro-6-cyanopyridin-2-yl)sulfanyl]phenyl}-N,N-dimethylurea](/img/structure/B14611194.png)
![1-[2-(4-Fluorophenyl)propyl]imidazole;nitric acid](/img/structure/B14611197.png)



![Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14611226.png)

